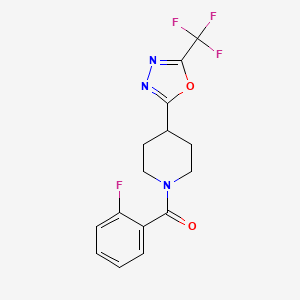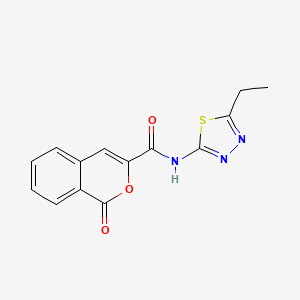![molecular formula C16H16BrN3O2 B2874377 2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide CAS No. 2034389-05-2](/img/structure/B2874377.png)
2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Quorum Sensing Inhibition
This compound has been identified as an active inhibitor of the LuxR-type receptor in Acinetobacter baumannii – AbaR . It disrupts the quorum sensing (QS) mechanism, which bacteria use to regulate gene expression in response to cell population density. By inhibiting QS, it can prevent bacterial coordination, reducing their ability to form biofilms and cause infections.
Antimicrobial Activity
Due to its role in quorum sensing inhibition, this compound also exhibits potential as an antimicrobial agent. It could be particularly effective against Pseudomonas aeruginosa , where it targets the quorum-sensing repressor QscR . This could lead to new treatments for infections caused by this pathogen.
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of this compound are the LuxR-type receptors . These receptors are a class of proteins that play a crucial role in the regulation of gene expression in response to fluctuations in cell-population density, a phenomenon known as quorum sensing .
Mode of Action
The compound acts as an active inhibitor of the LuxR-type receptors . Specifically, it inhibits the putative LuxR-type receptor in Acinetobacter baumannii – AbaR, and the quorum-sensing repressor in P. aeruginosa – QscR . By inhibiting these receptors, the compound interferes with the normal functioning of quorum sensing, thereby affecting the behavior of the bacterial population .
Biochemical Pathways
The compound’s action on the LuxR-type receptors disrupts the normal quorum sensing pathways in bacteria . Quorum sensing is a mechanism that allows bacteria to communicate and coordinate their behavior. It involves the production, release, and subsequent detection of signaling molecules known as autoinducers. By inhibiting the LuxR-type receptors, the compound prevents the detection of these autoinducers, thereby disrupting the communication between bacteria .
Result of Action
The inhibition of the LuxR-type receptors by the compound leads to a disruption in the quorum sensing mechanism in bacteria . This can result in changes in bacterial behavior, such as reduced virulence or altered biofilm formation . The exact molecular and cellular effects can vary depending on the specific strain of bacteria and the environmental conditions .
Propriétés
IUPAC Name |
2-bromo-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-13-6-2-1-5-12(13)16(22)18-8-9-20-15(21)10-11-4-3-7-14(11)19-20/h1-2,5-6,10H,3-4,7-9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFTZFHGVCOEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

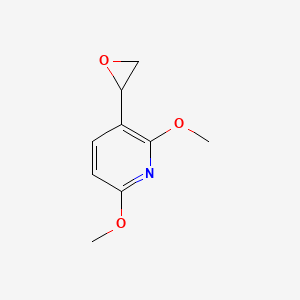


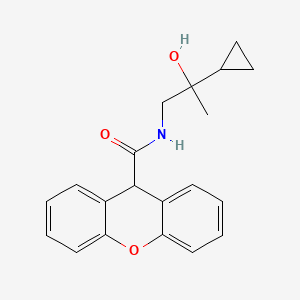
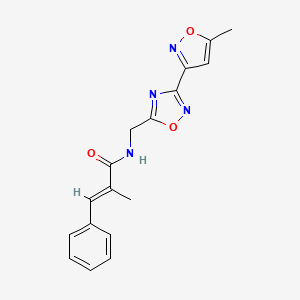
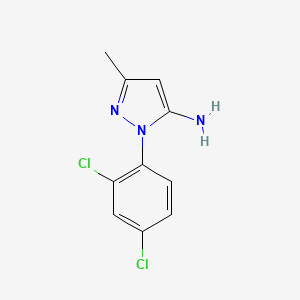

![[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2874310.png)
![8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)
![3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2874312.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2874314.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/structure/B2874315.png)
